L-Hydroxyproline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

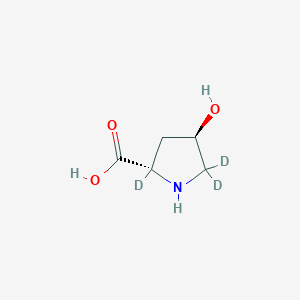

Molecular Formula |

C5H9NO3 |

|---|---|

Molecular Weight |

134.15 g/mol |

IUPAC Name |

(2S,4R)-2,5,5-trideuterio-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1/i2D2,4D |

InChI Key |

PMMYEEVYMWASQN-QAFFOARNSA-N |

Isomeric SMILES |

[2H][C@]1(C[C@H](C(N1)([2H])[2H])O)C(=O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

L-Hydroxyproline-d3: A Technical Guide for Researchers in Drug Development and Life Sciences

An In-depth Technical Guide on the Core Applications of L-Hydroxyproline-d3 in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a deuterated, stable isotope-labeled form of L-hydroxyproline, a non-essential amino acid that is a primary component of collagen. Its primary application in research is as an internal standard for highly accurate and sensitive quantification of endogenous L-hydroxyproline in biological samples using mass spectrometry. This technical guide provides a comprehensive overview of this compound, its chemical properties, and its principal use in quantitative analysis, particularly in studies of collagen metabolism, fibrosis, and other pathological conditions associated with connective tissue turnover. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its effective implementation in a research setting.

Introduction to this compound

This compound is a synthetic analog of L-hydroxyproline where three hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher mass than its natural counterpart, but with nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for stable isotope dilution mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]

The primary utility of this compound lies in its ability to correct for variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of the analyte of interest (L-hydroxyproline) during the experimental process will be mirrored by a proportional loss of the internal standard. This allows for highly precise and accurate quantification of the endogenous L-hydroxyproline concentration.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.

| Property | Value |

| Molecular Formula | C₅H₆D₃NO₃ |

| Molecular Weight | 134.15 g/mol |

| CAS Number | 1356016-86-8 |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Storage | Store at -20°C for long-term stability |

Primary Use in Research: Quantification of Collagen Turnover and Fibrosis

The most significant application of this compound is in the quantitative analysis of collagen metabolism. Since hydroxyproline (B1673980) is almost exclusively found in collagen, its concentration in tissues and biological fluids is a direct indicator of collagen content and turnover.[2] This is of particular interest in the study of fibrotic diseases, such as idiopathic pulmonary fibrosis, liver cirrhosis, and scleroderma, which are characterized by the excessive deposition of collagen.[3][4]

By using this compound as an internal standard, researchers can accurately measure changes in collagen synthesis and degradation in response to various stimuli, therapeutic interventions, or disease progression.

Experimental Protocol: Quantification of Hydroxyproline in Biological Samples using LC-MS/MS with this compound Internal Standard

This section outlines a detailed methodology for the quantification of hydroxyproline in biological samples, such as tissue homogenates or plasma, using a stable isotope dilution LC-MS/MS approach.

Materials and Reagents

-

L-Hydroxyproline standard

-

This compound internal standard

-

Hydrochloric acid (HCl), 6N

-

Formic acid

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Sample Preparation and Hydrolysis

-

Sample Collection: Collect tissue or plasma samples and store them at -80°C until analysis.

-

Spiking with Internal Standard: To a known amount of sample (e.g., 10-20 mg of tissue or 100 µL of plasma), add a known amount of this compound solution. The amount of internal standard added should be in a similar concentration range as the expected endogenous hydroxyproline.

-

Acid Hydrolysis: Add 1 mL of 6N HCl to each sample. Seal the tubes tightly and heat at 110°C for 16-24 hours to hydrolyze the proteins and release free hydroxyproline.

-

Neutralization and Dilution: After hydrolysis, cool the samples to room temperature. Neutralize the acid by adding a suitable base (e.g., NaOH) or by drying the sample under a stream of nitrogen and reconstituting it in a suitable buffer. Dilute the samples with LC-MS grade water to a final concentration within the linear range of the calibration curve.

-

Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient of mobile phases A and B is used to achieve optimal separation of hydroxyproline from other sample components.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Hydroxyproline: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). A common transition is 132.1 -> 86.1.

-

This compound: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z). A common transition is 135.1 -> 89.1.

-

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of L-hydroxyproline and a fixed concentration of this compound. Analyze these standards using the same LC-MS/MS method.

-

Quantification: Plot the ratio of the peak area of L-hydroxyproline to the peak area of this compound against the concentration of L-hydroxyproline to generate a calibration curve. The concentration of hydroxyproline in the unknown samples can then be determined from this curve.

Quantitative Data Summary

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following table summarizes typical quantitative parameters from studies utilizing this methodology.

| Parameter | Typical Value/Range | Reference |

| Linearity of Calibration Curve (R²) | > 0.99 | [5] |

| Limit of Detection (LOD) | 1 - 10 ng/mL | [5] |

| Limit of Quantification (LOQ) | 5 - 25 ng/mL | [5] |

| Intra-day Precision (%CV) | < 10% | [1] |

| Inter-day Precision (%CV) | < 15% | [1] |

| Recovery | 90 - 110% | [5] |

Visualization of Workflows and Pathways

Experimental Workflow for Hydroxyproline Quantification

The following diagram illustrates the general workflow for quantifying hydroxyproline in biological samples using this compound as an internal standard.

Logical Relationship in Stable Isotope Dilution

This diagram illustrates the core principle of stable isotope dilution for accurate quantification.

Signaling Pathway Implicated by Hydroxyproline Metabolism

Recent research has indicated a potential role for hydroxyproline metabolism in modulating the immune response, specifically through the PD-L1 pathway. The following diagram depicts a simplified representation of this proposed signaling cascade.

Conclusion

This compound is an indispensable tool for researchers in drug development and life sciences who require accurate and precise quantification of collagen turnover. Its use as an internal standard in stable isotope dilution mass spectrometry provides a robust methodology for studying a wide range of physiological and pathological processes involving the extracellular matrix. The detailed protocols and conceptual diagrams presented in this guide are intended to equip researchers with the necessary knowledge to effectively integrate this compound into their experimental workflows, ultimately contributing to a deeper understanding of collagen biology and the development of novel therapeutic strategies for collagen-related disorders.

References

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

L-Hydroxyproline-d3: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Hydroxyproline-d3, a deuterated analog of the non-proteinogenic amino acid L-hydroxyproline. This isotopically labeled compound is a critical tool in biomedical research, particularly in the fields of metabolomics, collagen biology, and clinical biomarker quantification. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and illustrates its role in biological pathways.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled version of L-hydroxyproline, where three hydrogen atoms have been replaced by deuterium. This substitution results in a mass shift that allows it to be distinguished from its endogenous counterpart by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1]

Physicochemical Data: this compound

| Property | Value | Reference(s) |

| Synonyms | trans-4-Hydroxy-L-proline-d3, (2S,4R)-4-Hydroxyproline-2,5,5-d3 | [2] |

| CAS Number | 1356016-86-8 | [2][3] |

| Molecular Formula | C₅H₆D₃NO₃ | |

| Molecular Weight | Approximately 134.15 g/mol | [2][4] |

| Appearance | White to off-white solid | [3][5] |

| Purity | ≥97% | [4] |

| Solubility | Water (50 mg/mL), PBS (pH 7.2, 10 mg/mL) | [3] |

| Storage | Store at 4°C for short term, -20°C for long term | [3] |

Physicochemical Data: L-Hydroxyproline (Unlabeled)

| Property | Value | Reference(s) |

| Synonyms | (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, Hyp | [1][6] |

| CAS Number | 51-35-4 | [1][7] |

| Molecular Formula | C₅H₉NO₃ | [1][8] |

| Molecular Weight | Approximately 131.13 g/mol | [1][6][8] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 274 °C | [7][9] |

| Solubility | 500 g/L in water | [7] |

Application in Quantitative Bioanalysis: Isotopic Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotopic dilution mass spectrometry (IDMS) for the accurate quantification of L-hydroxyproline in various biological matrices.[1] This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

Experimental Protocol: Quantification of Hydroxyproline (B1673980) in Tissue Samples

This protocol provides a general framework for the analysis of hydroxyproline in tissue samples, such as skin or lung, using this compound as an internal standard with LC-MS/MS.

2.1.1. Materials and Reagents

-

This compound

-

L-Hydroxyproline (for calibration standards)

-

Concentrated Hydrochloric Acid (~12 M)

-

Activated Charcoal

-

Milli-Q or equivalent ultrapure water

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Biological tissue of interest

-

Pressure-tight vials with PTFE-lined caps

2.1.2. Sample Preparation and Hydrolysis

-

Homogenization: Homogenize approximately 10 mg of tissue in 100 µL of ultrapure water.[5][10]

-

Internal Standard Spiking: Add a known concentration of this compound to the tissue homogenate.

-

Acid Hydrolysis: To the homogenate, add an equal volume of concentrated hydrochloric acid (~12 M).[5]

-

Heating: Securely cap the pressure-tight vial and heat at 120°C for 3-20 hours to hydrolyze the tissue and release hydroxyproline from collagen.[5][8]

-

Clarification: After cooling, add approximately 5 mg of activated charcoal to the hydrolysate, vortex, and centrifuge at high speed (e.g., 13,000 x g) to remove impurities.

-

Drying: Transfer the supernatant to a new tube and evaporate to dryness under vacuum or in a heated evaporator (e.g., 60°C).[10]

-

Reconstitution: Reconstitute the dried sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column suitable for polar analytes.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to retain and elute hydroxyproline.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

L-Hydroxyproline: Q1: 132.1 m/z -> Q3: 86.1 m/z

-

This compound: Q1: 135.1 m/z -> Q3: 89.1 m/z

-

-

2.1.4. Data Analysis

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled L-hydroxyproline and a fixed concentration of this compound.

-

Quantification: Calculate the ratio of the peak area of the endogenous L-hydroxyproline to the peak area of the this compound internal standard. Determine the concentration of L-hydroxyproline in the samples by interpolating these ratios against the calibration curve.

Experimental Workflow Diagram

Biological Significance and Investigative Pathways

L-hydroxyproline is a major component of collagen, the most abundant protein in mammals. Its concentration in tissues is a direct indicator of collagen content.[11] The formation of hydroxyproline is a post-translational modification of proline residues within the procollagen (B1174764) chain, a reaction catalyzed by prolyl hydroxylases in the endoplasmic reticulum.[9]

Recent research has uncovered novel roles for hydroxyproline metabolism in cell signaling, particularly in the context of cancer immunology. Studies have shown that interferon-gamma (IFN-γ) can induce the expression of enzymes involved in collagen turnover, leading to an increase in intracellular hydroxyproline.[12] This elevated hydroxyproline, in turn, enhances the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, and inhibits autophagy.[12] This suggests that in fibrotic tumors, which are rich in collagen, hydroxyproline metabolism could contribute to an immunosuppressive microenvironment.

Hydroxyproline in Collagen Metabolism and Immune Regulation

Conclusion

This compound is an indispensable tool for researchers in drug development and life sciences. Its utility as an internal standard ensures the highest level of accuracy in the quantification of hydroxyproline, a key biomarker for collagen turnover in various physiological and pathological states. Furthermore, the evolving understanding of hydroxyproline's role in cellular signaling opens new avenues for research where this compound can be used as a tracer to elucidate these complex biological pathways. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important research chemical.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

- 9. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.amsbio.com [resources.amsbio.com]

- 11. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hydroxyproline metabolism enhances IFN-γ-induced PD-L1 expression and inhibits autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of L-Hydroxyproline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Hydroxyproline-d3, a crucial isotopically labeled amino acid used as an internal standard in pharmacokinetic and bioanalytical studies.[1] This document details a robust enzymatic synthesis approach, comprehensive purification protocols, and state-of-the-art analytical methodologies for determining isotopic enrichment.

Introduction

L-Hydroxyproline, a non-proteinogenic amino acid, is a major component of collagen, making it a key biomarker for collagen turnover and connective tissue disorders.[2] Its deuterated analog, this compound, serves as an invaluable tool in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in complex biological matrices. The efficacy of this compound as an internal standard is fundamentally dependent on its high isotopic purity. This guide outlines a reliable method for its preparation and characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the enzymatic hydroxylation of its deuterated precursor, L-Proline-d3. This biocatalytic approach offers high regio- and stereoselectivity, yielding the desired trans-4-hydroxy-L-proline isomer.[3] The method of choice involves a whole-cell biocatalyst system utilizing recombinant Escherichia coli engineered to overexpress a proline-4-hydroxylase (P4H) enzyme.

Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. It begins with the cultivation of the recombinant E. coli strain, followed by the whole-cell biocatalytic reaction where L-Proline-d3 is converted to this compound. The process concludes with the purification of the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from established methods for the enzymatic hydroxylation of L-proline using a recombinant E. coli whole-cell system.[3][4][5]

1. Cultivation of Recombinant E. coli Expressing Proline-4-Hydroxylase (P4H):

-

Strain: Escherichia coli BL21(DE3) or a similar expression strain transformed with a plasmid containing the gene for a highly active proline-4-hydroxylase.

-

Medium: Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

-

Procedure:

-

Inoculate a single colony of the recombinant E. coli into 50 mL of LB medium with the selective antibiotic.

-

Incubate at 37°C with shaking (200 rpm) overnight.

-

Use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 1 L).

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce the expression of proline-4-hydroxylase by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue the incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to ensure proper protein folding and activity.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend to a desired cell density (e.g., 50-100 g/L wet cell weight).

-

2. Whole-Cell Biocatalysis:

-

Reaction Mixture:

-

Resuspended recombinant E. coli cells

-

L-Proline-d3 (substrate)

-

α-ketoglutarate (co-substrate)

-

FeSO₄ (cofactor)

-

Ascorbic acid (reducing agent)

-

Triton X-100 (optional, for cell permeabilization)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Procedure:

-

In a reaction vessel, combine the resuspended cells, L-Proline-d3, α-ketoglutarate, FeSO₄, and ascorbic acid in the buffer.

-

If using permeabilized cells, add Triton X-100.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a predetermined time (e.g., 24-48 hours). The reaction progress can be monitored by taking aliquots and analyzing for the presence of this compound using LC-MS.

-

Terminate the reaction by heat inactivation (e.g., 80°C for 20 minutes) or by adding a quenching agent like an organic solvent.

-

Separate the cells and other solid materials from the supernatant by centrifugation. The supernatant contains the crude this compound.

-

3. Purification of this compound:

-

Method: Ion-exchange chromatography is a highly effective method for purifying amino acids.

-

Procedure:

-

Load the supernatant from the biocatalysis step onto a strong cation exchange resin (e.g., Dowex 50W).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound this compound using a gradient of a weak base, such as aqueous ammonia.

-

Collect the fractions and monitor for the presence of this compound using a suitable analytical method (e.g., thin-layer chromatography or LC-MS).

-

Pool the fractions containing the pure product.

-

Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound as a solid.

-

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its application as an internal standard. This is typically achieved using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[6]

Analytical Workflow

The workflow for assessing the isotopic purity involves sample preparation followed by analysis using LC-MS for isotopic distribution and NMR for confirming the location of the deuterium (B1214612) labels.

Caption: Workflow for the analysis of isotopic purity of this compound.

Experimental Protocols: Isotopic Purity Determination

1. Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Distribution:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like amino acids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of an acid modifier (e.g., formic acid).

-

Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan mode to acquire the mass spectra of all isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) forms of L-Hydroxyproline.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

-

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Label Position Confirmation:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., D₂O).

-

Analysis: The ¹H NMR spectrum will show a reduction in the signal intensity of the protons that have been replaced by deuterium. By comparing the spectrum of the deuterated compound to that of an unlabeled L-Hydroxyproline standard, the position(s) of deuterium incorporation can be confirmed. The expected chemical shifts for L-Hydroxyproline in D₂O are approximately: H2 (α-proton) ~4.2 ppm, H4 (γ-proton) ~4.5 ppm, H3 (β-protons) ~2.0-2.3 ppm, and H5 (δ-protons) ~3.3-3.5 ppm.[7][8][9]

-

-

²H NMR Spectroscopy:

-

Sample Preparation: Dissolve the sample in a protonated solvent.

-

Analysis: The ²H NMR spectrum will directly show signals corresponding to the deuterium atoms in the molecule, providing definitive confirmation of the labeling positions.[10]

-

Data Presentation

The quantitative data for the synthesis and isotopic purity of this compound should be summarized for clarity and comparison.

Table 1: Synthesis Yield of this compound

| Parameter | Value |

| Starting Material | L-Proline-d3 |

| Biocatalyst | Recombinant E. coli (P4H) |

| Reaction Time | 48 hours |

| Product Titer | e.g., 10 g/L |

| Molar Yield | e.g., >85% |

| Purification Method | Ion-Exchange Chromatography |

| Final Purity | >98% |

Table 2: Isotopic Purity of this compound Determined by LC-MS

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | e.g., <0.1% |

| d1 | e.g., 0.5% |

| d2 | e.g., 1.0% |

| d3 (Fully Labeled) | e.g., >98.5% |

| Isotopic Purity | >98.5% |

Conclusion

This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The detailed enzymatic synthesis protocol offers a highly selective and efficient route to the desired product. The analytical methodologies described, employing high-resolution mass spectrometry and NMR spectroscopy, ensure accurate and reliable determination of isotopic enrichment. By following these guidelines, researchers, scientists, and drug development professionals can confidently produce and characterize high-purity this compound for use in demanding quantitative analytical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Proline Availability Regulates Proline-4-Hydroxylase Synthesis and Substrate Uptake in Proline-Hydroxylating Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of a novel hydroxyproline-producing recombinant Escherichia coli by introducing a proline 4-hydroxylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. L-Hydroxyproline(51-35-4) 1H NMR [m.chemicalbook.com]

- 8. Influence of proline and hydroxyproline as antimicrobial and anticancer peptide components on the silver(i) ion activity: structural and biological evaluation with a new theoretical and experimental SAR approach - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. hmdb.ca [hmdb.ca]

- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]

L-Hydroxyproline-d3 versus Unlabeled L-Hydroxyproline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hydroxyproline, a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals. Its quantification is a critical biomarker for collagen turnover, which is implicated in a wide range of physiological and pathological processes, including wound healing, fibrosis, and bone metabolism. Accurate and precise measurement of L-Hydroxyproline in biological matrices is therefore of paramount importance in preclinical and clinical research. This technical guide provides a comprehensive overview of the use of L-Hydroxyproline-d3, a stable isotope-labeled (SIL) analog, as an internal standard in mass spectrometry-based quantification of unlabeled L-Hydroxyproline. The use of SIL internal standards is widely recognized as the gold standard in quantitative bioanalysis, offering significant advantages in terms of accuracy and precision.[1]

Core Principles: The Role of Stable Isotope-Labeled Internal Standards

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. The ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation and analysis. This compound is a deuterated form of L-Hydroxyproline, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled L-Hydroxyproline.[2]

The key advantages of using this compound as an internal standard include:

-

Correction for Matrix Effects: Biological samples are complex and can contain endogenous substances that interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with unlabeled L-Hydroxyproline and has very similar ionization characteristics, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.

-

Compensation for Extraction Variability: During the extraction of L-Hydroxyproline from a biological matrix, some of the analyte may be lost. By adding a known amount of this compound at the beginning of the sample preparation process, any losses will affect both the analyte and the IS equally, thus maintaining a constant ratio between them.

-

Improved Precision and Accuracy: By accounting for variations in sample handling, extraction recovery, and instrument response, deuterated internal standards significantly reduce the overall variability of the assay, leading to more precise and accurate quantitative data.

Data Presentation: Quantitative Performance

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of L-Hydroxyproline results in high precision and accuracy. The following table summarizes typical quality control (QC) data from a validated bioanalytical method.

| QC Level | Nominal Concentration (nmol/mg) | Mean Measured Concentration (nmol/mg) | Precision (%RSD) | Accuracy (%) |

| Low | 15 | 14.8 | 5.2 | 98.7 |

| Medium | 150 | 152.1 | 3.8 | 101.4 |

| High | 400 | 395.6 | 4.1 | 98.9 |

Table 1: Representative quality control data for the quantification of L-Hydroxyproline in tissue homogenates using this compound as an internal standard. The data demonstrates high precision (RSD < 6%) and accuracy (within ± 15% of nominal values), meeting typical regulatory requirements for bioanalytical method validation.

Experimental Protocols

Quantification of L-Hydroxyproline in Tissue Samples using LC-MS/MS

This protocol describes a general procedure for the determination of L-Hydroxyproline concentrations in tissue samples using this compound as an internal standard.

a. Sample Preparation (Acid Hydrolysis)

-

Weigh approximately 20-30 mg of frozen tissue into a pressure-resistant tube.

-

Add a known amount of this compound internal standard solution.

-

Add 1 mL of 6 N hydrochloric acid (HCl).

-

Seal the tube and hydrolyze the sample at 110°C for 24 hours.

-

After hydrolysis, cool the samples to room temperature.

-

Centrifuge the hydrolysate at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.

-

Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 0.1% formic acid in water).

-

Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

L-Hydroxyproline: precursor ion (m/z) 132.1 → product ion (m/z) 86.1

-

This compound: precursor ion (m/z) 135.1 → product ion (m/z) 89.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity for both the analyte and the internal standard.

-

c. Data Analysis

-

Integrate the peak areas for both L-Hydroxyproline and this compound.

-

Calculate the ratio of the peak area of L-Hydroxyproline to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled L-Hydroxyproline standards.

-

Determine the concentration of L-Hydroxyproline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Caption: Experimental workflow for L-Hydroxyproline quantification.

References

Deuterium Labeling in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of deuterium (B1214612) labeling in metabolic research. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, serves as a powerful and versatile tracer for elucidating the dynamics of metabolic pathways in vivo and in vitro.[1][2] By replacing hydrogen with deuterium in specific molecules, researchers can track their metabolic fate, quantify flux rates, and gain insights into cellular bioenergetics, biosynthesis, and the pharmacokinetics of novel drug compounds.[1][2][3] Its safety profile makes it ideal for human studies, and the relative low cost and ease of administration of tracers like deuterium oxide (D₂O) have made it a cornerstone of modern metabolic research.[2][4]

Core Principles of Deuterium Labeling

The fundamental principle of deuterium labeling lies in introducing a "heavy" isotope that can be distinguished from its naturally abundant counterpart (¹H) by analytical instruments.[1] This mass change allows for the tracking of the labeled molecule and its downstream metabolites.

Key Advantages of Deuterium Tracers:

-

Safety: As a stable, non-radioactive isotope, deuterium poses no radiation risk, making it suitable for studies in all populations, including infants and pregnant women.[2][5]

-

Versatility: Deuterium can be incorporated into a wide range of biomolecules, including carbohydrates, lipids, proteins, and nucleotides, often through the administration of deuterated water (D₂O).[4]

-

Dynamic Measurement: Unlike methods that measure static metabolite concentrations, isotope tracing provides a dynamic view of metabolic activity, allowing for the calculation of metabolic fluxes—the rates of turnover of molecules through a pathway.[1]

-

Cost-Effectiveness: D₂O is a relatively inexpensive and readily available source for labeling, particularly for studying the synthesis of non-essential amino acids and de novo lipogenesis.[2][4]

A generalized workflow for metabolic studies using deuterium labeling involves several key stages, from tracer administration to data analysis.

Key Applications in Metabolic Research

Glucose Metabolism

Deuterium-labeled glucose is a powerful tool for tracing the pathways of glucose metabolism. The position of the deuterium label on the glucose molecule is critical and is chosen based on the specific pathway of interest.[1] For example, [6,6-²H₂]-glucose is commonly used to trace glycolysis and the tricarboxylic acid (TCA) cycle.[1]

Lipid Metabolism and De Novo Lipogenesis (DNL)

Deuterated water is widely used to measure the synthesis rates of fatty acids, a process known as de novo lipogenesis (DNL).[6] When D₂O is administered, deuterium is incorporated into newly synthesized fatty acids, primarily palmitate.[6] The enrichment of deuterium in fatty acids extracted from circulating lipoproteins (e.g., VLDL-TG) is measured by mass spectrometry to calculate the fractional synthesis rate. This technique is crucial for studying metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[6]

| Parameter | Healthy Control | NAFLD Patient | Reference |

| Hepatic DNL (% contribution to VLDL-TG) | 5% | 25% | [6] |

| Plasma Palmitate Synthesis Rate (µmol/L/h) | 15 | 75 | [6] |

| Body Water Enrichment (%) | 0.5 - 1.0 | 0.5 - 1.0 | [4] |

Amino Acid and Protein Metabolism

Similar to DNL, D₂O labeling is a powerful method for measuring the synthesis rates of proteins over extended periods.[2] Deuterium from body water is incorporated into non-essential amino acids (NEAAs) like alanine (B10760859) during their synthesis.[7] These labeled amino acids are then incorporated into newly synthesized proteins. By measuring the deuterium enrichment in proteins from plasma, muscle, or other tissues over time, the fractional synthesis rate (FSR) can be calculated.[7][8]

| Protein | Fractional Synthesis Rate (% per day) | Biological Context | Reference |

| Albumin (Plasma) | ~10% | Liver protein synthesis | [9] |

| Fibrinogen (Plasma) | ~25% | Liver protein synthesis | [9] |

| Myofibrillar Protein (Muscle) | ~1.5% | Muscle protein synthesis (resting) | [2] |

| Collagen (Tendon) | ~0.3% | Connective tissue synthesis | [2] |

Drug Development and Pharmacokinetics

In drug development, deuterium labeling is used to intentionally slow down drug metabolism by leveraging the Kinetic Isotope Effect (KIE) .[3] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[10] If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often by cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow the reaction.[3] This can lead to improved pharmacokinetic (PK) properties, such as increased drug half-life and exposure, potentially allowing for lower or less frequent dosing.[3][10]

Experimental Protocols

Protocol: In Vivo Measurement of Protein Synthesis with D₂O

This protocol outlines a typical approach for measuring protein FSR in humans.

-

Baseline Sampling: Collect a baseline blood sample to determine the natural background isotopic enrichment of plasma proteins and body water.

-

D₂O Administration: Administer a bolus dose of D₂O (typically 70% or 99% enriched) orally, usually calculated based on the subject's body weight to achieve a target body water enrichment of 0.5-1.0%.

-

Time-Course Sampling: Collect blood samples at multiple time points over hours, days, or weeks, depending on the turnover rate of the protein of interest. Saliva or urine can also be collected to monitor body water enrichment.

-

Sample Preparation:

-

Isolate the protein of interest from plasma (e.g., albumin) or tissue biopsy (e.g., myofibrillar proteins).

-

Hydrolyze the protein into its constituent amino acids.

-

Derivatize the amino acids (e.g., to N(O,S)-ethoxycarbonyl ethyl esters) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Mass Spectrometry Analysis:

-

Measure the deuterium enrichment of body water from a plasma or saliva sample using a method like GC-MS after exchange with a known compound.

-

Measure the deuterium enrichment of the amino acid alanine (a marker for the precursor labeling pool) from the protein hydrolysate.

-

-

Calculation: Calculate the protein FSR using the rate of deuterium incorporation into protein-bound alanine over time, corrected for the precursor enrichment (measured as body water enrichment).

Protocol: In Vivo Measurement of Hepatic DNL with D₂O

This protocol is similar to that for protein synthesis but focuses on lipid fractions.

-

Baseline Sampling: Collect a baseline blood sample.

-

D₂O Administration: Administer an oral bolus of D₂O as described above.

-

Time-Course Sampling: Collect blood samples over several hours post-dosing.

-

Sample Preparation:

-

Isolate lipoproteins, specifically VLDL, from plasma by ultracentrifugation.

-

Extract the lipids from the VLDL fraction.

-

Isolate the triglyceride (TG) fraction and hydrolyze it to release fatty acids.

-

Convert the fatty acids to their fatty acid methyl ester (FAME) derivatives.

-

-

Mass Spectrometry Analysis:

-

Analyze the FAMEs by GC-MS to determine the deuterium enrichment in newly synthesized palmitate.

-

Measure body water enrichment from plasma.

-

-

Calculation: Model the incorporation of deuterium into VLDL-TG palmitate as a function of body water enrichment to determine the fractional contribution of DNL to the VLDL-TG pool.

Analytical Techniques for Deuterium Detection

The detection and quantification of deuterium enrichment are primarily achieved through two powerful analytical techniques:

-

Mass Spectrometry (MS): This is the most common technique. Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are used to separate metabolites and then measure their mass-to-charge ratio.[1] The incorporation of deuterium increases the mass of a molecule, causing a shift in its isotopic pattern that can be precisely quantified.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between deuterated and non-deuterated molecules based on their distinct magnetic properties.[1][11] A key advantage of NMR is its ability to provide information on the specific position of the deuterium label within a metabolite.[1] Deuterium Metabolic Imaging (DMI) is an emerging MR-based technique that allows for the non-invasive, spatial mapping of the metabolism of deuterated substrates like glucose in vivo.[12][13]

Conclusion and Future Prospects

Deuterium labeling is a powerful and indispensable tool in metabolic research and drug development.[2][] Its safety and versatility allow for dynamic measurements of metabolic pathways in free-living humans, providing insights that are unattainable with other methods.[2] Advances in analytical technologies, particularly high-resolution mass spectrometry and Deuterium Metabolic Imaging (DMI), continue to expand the applications of this technique.[12][15] The insights gained from deuterium labeling studies will play an increasingly critical role in understanding complex diseases like cancer and diabetes, and in the development of next-generation pharmaceuticals with optimized efficacy and safety profiles.[1][16]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Doubly labeled water - Wikipedia [en.wikipedia.org]

- 6. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 12. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic imaging with deuterium labeled substrates. [repository.cam.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

A Guide to a Cornerstone of Quantitative Analysis: Stable Isotope-Labeled Standards

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the precision and accuracy of experimental data are paramount. For researchers, scientists, and professionals in drug development, the ability to reliably quantify molecules in complex biological matrices is fundamental to success. Stable isotope-labeled (SIL) standards have become an indispensable tool in modern analytical science, offering a high degree of confidence in quantitative analysis. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing SIL standards, with a focus on their application in mass spectrometry-based quantification.

Core Principles of Stable Isotope Labeling and Isotope Dilution Mass Spectrometry

Stable isotopes are non-radioactive forms of elements that contain additional neutrons, resulting in a higher atomic mass without altering the molecule's chemical properties.[1] The most commonly used stable isotopes in research include deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O).[1][2] The fundamental principle behind the use of SIL standards is isotope dilution mass spectrometry (IDMS) , a gold standard technique for quantitative analysis.[1][3][4]

IDMS involves adding a known amount of a stable isotope-labeled version of the analyte of interest, known as the internal standard (IS), to a sample at the earliest possible stage of the analytical workflow.[4][5] Because the SIL-IS is chemically identical to the analyte, it experiences the same variations during sample preparation, such as extraction inefficiencies, degradation, and instrumental fluctuations.[4][5] Since the SIL-IS has a different mass, it can be distinguished from the native analyte by a mass spectrometer.[5] By measuring the ratio of the signal from the native analyte to that of the SIL-IS, accurate and precise quantification can be achieved, effectively correcting for procedural variability.[4]

Advantages of Using Stable Isotope-Labeled Internal Standards:

-

High Accuracy and Precision : By correcting for sample loss and matrix effects, SIL-IS significantly improves the accuracy and precision of quantification.[3][4]

-

Correction for Matrix Effects : The co-elution of the analyte and the SIL-IS helps to compensate for ion suppression or enhancement in the mass spectrometer.[6]

-

Improved Robustness : The use of SIL-IS makes analytical methods more robust and less susceptible to variations in experimental conditions.[5]

Types of Stable Isotope-Labeled Standards

The selection of a SIL standard is dependent on the specific application and the analytical platform being used. The most common types of labeling include:

-

Deuterium (²H) Labeling : A cost-effective and common choice. However, it's crucial to ensure deuterium atoms are in non-exchangeable positions to prevent their loss during sample preparation.[1] Deuterium labeling can sometimes lead to a chromatographic shift known as the "deuterium isotope effect," where the labeled and unlabeled compounds do not perfectly co-elute.[7]

-

Carbon-13 (¹³C) Labeling : Generally preferred due to its chemical stability, ensuring the isotope remains intact throughout the experimental workflow.[6]

-

Nitrogen-15 (¹⁵N) Labeling : Another stable option, often used in combination with ¹³C for protein and peptide quantification.[8][9]

-

Oxygen-18 (¹⁸O) Labeling : Frequently used to label water or other oxygen-containing molecules to study metabolic rates and enzymatic reactions.[1][8]

Experimental Workflow and Methodologies

The successful implementation of SIL standards in quantitative analysis requires careful planning and execution of the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

commercial suppliers and availability of L-Hydroxyproline-d3

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of L-Hydroxyproline-d3, a critical tool in metabolic research and quantitative proteomics. This document details its commercial availability, applications, and the experimental protocols for its use, with a focus on its role as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Suppliers

This compound is a deuterated stable isotope-labeled form of L-Hydroxyproline. It serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in various biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Several commercial suppliers offer this compound for research purposes. The table below summarizes the offerings from prominent suppliers.

| Supplier | Catalog Number | Product Name | Purity | Available Quantities |

| MedChemExpress | HY-40135S | This compound | >98% | 1 mg, 5 mg, 10 mg |

| Cayman Chemical | 43922 | trans-4-hydroxy L-Proline-d3 | ≥98% | 1 mg, 5 mg, 10 mg |

| InvivoChem | V4036 | This compound | >98% | 1 mg, 5 mg, 10 mg |

| Toronto Research Chemicals | C437502 | cis-4-Hydroxy-L-proline-d3 | Not specified | 25 mg, 50 mg, 100 mg |

Core Applications in Research

The primary application of this compound is as an internal standard for the precise and accurate quantification of L-Hydroxyproline in biological matrices.[1][2] L-Hydroxyproline is a major component of collagen, and its levels are a key biomarker for collagen turnover, which is implicated in various physiological and pathological processes, including wound healing, fibrosis, and bone metabolism.[3]

Stable isotope labeling, using compounds like this compound, is a cornerstone of modern metabolic research.[4][5] These labeled compounds allow for the sensitive and specific measurement of metabolite flux and protein turnover rates in vivo.[3][6]

Experimental Protocols

The following section outlines a general workflow for the quantification of L-Hydroxyproline in biological samples using this compound as an internal standard.

Sample Preparation: Acid Hydrolysis of Tissue Samples

-

Homogenization: Homogenize tissue samples (e.g., liver, lung, skin) in distilled water. A typical ratio is 100 µL of water for every 10 mg of tissue.[7][8]

-

Acid Hydrolysis: To 100 µL of the tissue homogenate, add an equal volume of concentrated hydrochloric acid (~12 N HCl).[7]

-

Heating: Seal the sample in a pressure-tight, Teflon-capped vial and heat at 120°C for 3 to 24 hours to hydrolyze the proteins and release the amino acids.[7][8]

-

Neutralization and Clarification: After cooling, neutralize the hydrolysate. For colorimetric assays, clarification with activated charcoal may be necessary.[7] For LC-MS analysis, a simple dilution and filtration step may be sufficient.

LC-MS/MS Quantification of L-Hydroxyproline

-

Internal Standard Spiking: Spike a known amount of this compound into the hydrolyzed sample prior to analysis.

-

Chromatographic Separation: Separate the amino acids using a suitable liquid chromatography method. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar analytes like amino acids.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify L-Hydroxyproline and this compound. The specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized for maximum sensitivity and specificity.

-

Data Analysis: Calculate the concentration of L-Hydroxyproline in the original sample by comparing the peak area ratio of the endogenous L-Hydroxyproline to the this compound internal standard against a calibration curve prepared with known concentrations of unlabeled L-Hydroxyproline and a constant amount of the internal standard.

Visualization of Key Processes

To aid in the understanding of the experimental workflow and the metabolic context of L-Hydroxyproline, the following diagrams are provided.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. metsol.com [metsol.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Stable Isotope Approach Demonstrates Surprising Degree of Age-Related Decline in Skeletal Muscle Collagen Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. resources.amsbio.com [resources.amsbio.com]

safety and handling guidelines for L-Hydroxyproline-d3

An In-depth Technical Guide to the Safety and Handling of L-Hydroxyproline-d3

Introduction

This compound is the deuterium-labeled form of L-Hydroxyproline, a non-essential amino acid that is a primary component of collagen, the main structural protein in the connective tissues of animals.[][2] Due to the stability of the deuterium (B1214612) label, this compound is frequently utilized as an internal standard for quantitative analysis in research and drug development, particularly in mass spectrometry-based assays such as GC-MS or LC-MS.[3][4] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound. While specific safety data for the deuterated form is limited, the guidelines for the parent compound, L-Hydroxyproline, are considered applicable and are presented herein.

Hazard Identification and Classification

Based on available safety data sheets for L-Hydroxyproline, the compound is generally not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[5][6] However, it may be harmful to aquatic life.[7] Potential health effects are considered minimal, but appropriate handling precautions should always be observed in a laboratory setting.

-

Potential Acute Health Effects: May be hazardous in case of ingestion and slightly hazardous in case of skin contact (irritant), eye contact (irritant), or inhalation.[8]

-

Potential Chronic Health Effects: Similar to acute effects, with potential for hazard upon repeated or prolonged ingestion.[8]

Physical and Chemical Properties

The physical and chemical properties of L-Hydroxyproline and its deuterated form are summarized below.

| Property | Data | Reference |

| Chemical Formula | C₅H₆D₃NO₃ | [3] |

| Molecular Weight | 134.15 g/mol | [3] |

| CAS Number | 1356016-86-8 | [3] |

| Appearance | White to off-white solid/powder | [3][9] |

| Melting Point | 274 °C (decomposes) | [8] |

| Solubility | Soluble in water (50 mg/mL with ultrasonic and warming) | [3] |

| Stability | Stable under recommended storage conditions.[][8] | [][8] |

| Odor | Odorless | [9] |

Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.

Handling

-

Handle in a well-ventilated place.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Use appropriate personal protective equipment (see Section 5).

-

Ground all equipment containing the material to prevent electrostatic discharge.[8]

-

Practice good industrial hygiene: wash hands before breaks and after handling the substance, and do not eat, drink, or smoke in the work area.[9][11]

Storage

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[10] Protect from moisture and light.[3] Combustible materials should be stored away from extreme heat and strong oxidizing agents.[8]

| Condition | Temperature | Duration | Reference |

| Solid (recommended) | 4°C | ≥ 4 years | [3][4] |

| In Solvent | -20°C | 1 month | [3] |

| In Solvent | -80°C | 6 months | [3] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound to minimize exposure.

| Type | Specification | Reference |

| Eye/Face | Safety glasses with side-shields (conforming to EN166 or NIOSH approved). | [5][10] |

| Skin | Protective gloves (e.g., nitrile rubber). Inspect gloves prior to use. Lab coat or other protective clothing. | [5][8][9] |

| Respiratory | A dust respirator should be used if dust is generated. Use an approved/certified respirator or equivalent. | [8] |

First Aid Measures

In case of exposure, follow these first aid guidelines:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][8]

-

Skin Contact: Wash off immediately with soap and plenty of water.[5] If irritation persists, seek medical attention.[8]

-

Eye Contact: Flush eyes with plenty of water as a precaution. Remove contact lenses if present and easy to do so.[5][11]

-

Ingestion: Do not induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[5][8]

Fire Fighting Measures

-

Flammability: May be combustible at high temperatures.[8]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: Produces carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][8]

-

Special Protective Equipment: Firefighters should wear a self-contained breathing apparatus if necessary.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation and breathing vapors, mist, or gas.[5][10]

-

Environmental Precautions: Prevent the product from entering drains.[5][11]

-

Containment and Cleanup: Use appropriate tools to sweep or shovel the spilled solid into a suitable container for disposal.[5][8] Clean the contaminated surface with water.[8]

Toxicological Information

Detailed toxicological studies on this compound are not available. The information provided is based on the parent compound, L-Hydroxyproline.

-

Acute Toxicity: LD50 Oral - Rat - > 16,000 mg/kg.[12]

-

Skin Corrosion/Irritation: Not expected to be an irritant.[8]

-

Serious Eye Damage/Irritation: Not expected to cause serious eye irritation.[12]

-

Carcinogenicity, Mutagenicity, Teratogenicity: No data available to indicate carcinogenic, mutagenic, or teratogenic effects.[8][12]

Experimental Protocol: Use as an Internal Standard

This compound is an ideal internal standard for quantifying endogenous L-Hydroxyproline in biological samples using LC-MS/MS. Its deuterium labeling gives it a higher mass-to-charge ratio (m/z) than the unlabeled analyte, allowing for its distinct detection, while its chemical properties ensure it behaves similarly during sample extraction and ionization.

Objective

To accurately quantify the concentration of L-Hydroxyproline in a biological matrix (e.g., plasma, tissue homogenate) using a stable isotope dilution LC-MS/MS method.

Materials

-

This compound (Internal Standard, IS)

-

L-Hydroxyproline (Analyte standard for calibration curve)

-

Biological sample

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

LC-MS/MS system

Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water.

-

Prepare a working internal standard solution by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL).

-

Prepare a stock solution of L-Hydroxyproline and create a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

Aliquot a small volume of the biological sample (e.g., 50 µL) into a microcentrifuge tube.

-

Add a fixed volume of the working internal standard solution (this compound) to all samples, calibration standards, and quality control samples.

-

Vortex mix for 30 seconds.

-

Add a protein precipitation solvent (e.g., 200 µL of cold acetonitrile) to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample supernatant onto the LC-MS/MS system.

-

Use an appropriate LC column (e.g., HILIC or C18) to separate the analyte from other matrix components.

-

Set up the mass spectrometer to monitor the specific mass transitions for both L-Hydroxyproline and this compound using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of L-Hydroxyproline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Safety and Handling Workflow

References

- 2. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. echemi.com [echemi.com]

- 11. lobachemie.com [lobachemie.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Quantitative Analysis of L-Hydroxyproline in Biological Matrices using L-Hydroxyproline-d3 by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Hydroxyproline (L-Hyp) is a non-essential amino acid that is a major component of collagen, making up approximately 13.5% of its amino acid composition.[1] The quantification of L-Hydroxyproline is a key biochemical marker for collagen content and turnover in various biological samples. This has significant applications in studying fibrosis, connective tissue disorders, bone metabolism, and in the assessment of meat quality. Furthermore, emerging research has highlighted the role of L-Hydroxyproline and its metabolic pathways in cellular signaling, particularly in the hypoxia response through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][3]

This application note provides a detailed protocol for the sensitive and specific quantification of L-Hydroxyproline in biological matrices, such as plasma, serum, and tissue, using a stable isotope-labeled internal standard, L-Hydroxyproline-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle of the Method

The method involves the liberation of L-Hydroxyproline from collagen and other proteins through acid hydrolysis. The hydrolyzed sample is then spiked with a known concentration of this compound as an internal standard. The analyte and internal standard are separated from other sample components using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of L-Hydroxyproline to this compound against a calibration curve prepared with known concentrations of the analyte.

Signaling and Metabolic Pathways

L-Hydroxyproline is primarily derived from the post-translational hydroxylation of proline residues within procollagen (B1174764) chains in the endoplasmic reticulum. Its metabolism is distinct from that of proline and is linked to crucial cellular processes.

L-Hydroxyproline Metabolism

The catabolism of L-Hydroxyproline is a mitochondrial process initiated by hydroxyproline (B1673980) dehydrogenase (PRODH2), which oxidizes it to Δ1-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). This is further converted to glutamate. This pathway is interconnected with proline metabolism and the tricarboxylic acid (TCA) cycle.

Figure 1: Simplified metabolic pathway of L-Hydroxyproline.

Link to HIF-1α Signaling

Under normoxic conditions, the alpha subunit of the transcription factor HIF-1 (HIF-1α) is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. L-Hydroxyproline has been shown to augment the effects of hypoxia by increasing the levels of HIF-1α, potentially by interacting with the HIF-1α hydroxylation step or its subsequent recognition by VHL.[2] This positions L-Hydroxyproline metabolism as a potential modulator of the cellular response to hypoxia.

Figure 2: L-Hydroxyproline's potential role in HIF-1α signaling.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific matrices and instrumentation.

Materials and Reagents

-

L-Hydroxyproline (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Hydrochloric acid (HCl), concentrated (e.g., 6N or 12N)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Biological matrix (plasma, serum, or tissue)

-

Microcentrifuge tubes

-

Heating block or oven capable of 110-120°C

-

Centrifuge

-

LC-MS/MS system (e.g., Triple Quadrupole)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of L-Hydroxyproline and this compound in ultrapure water.

-

Working Standard Solutions: Serially dilute the L-Hydroxyproline stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards.

Sample Preparation (Acid Hydrolysis)

The following is a general procedure for the acid hydrolysis of biological samples.

Figure 3: General workflow for sample preparation.

Protocol for Plasma/Serum:

-

To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Add 50 µL of concentrated HCl (e.g., 6N).

-

Vortex briefly and incubate at 110°C for 24 hours.

-

Cool the samples to room temperature.

-

Evaporate the samples to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for Tissue:

-

Weigh approximately 10 mg of tissue and homogenize in 100 µL of ultrapure water.

-

To the homogenate, add 10 µL of the internal standard working solution.

-

Add 110 µL of concentrated HCl (e.g., 12N) to achieve a final concentration of approximately 6N.

-

Vortex and incubate at 110°C for 24 hours.

-

Follow steps 4-8 from the plasma/serum protocol.

LC-MS/MS Conditions

The following are example LC-MS/MS parameters and may require optimization.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% B, hold for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| L-Hydroxyproline | 132.1 | 68.1 | 0.05 | 20 | 15 |

| This compound | 135.1 | 71.1 | 0.05 | 20 | 15 |

Data Presentation and Method Validation

A comprehensive validation of the method should be performed to ensure its accuracy, precision, and reliability. The following table summarizes typical validation parameters for the quantitative analysis of L-Hydroxyproline in a biological matrix (data synthesized from multiple sources for illustrative purposes).[4][5][6]

Table 4: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 10 - 10,000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal, compensated by internal standard |

| Recovery | > 80% |

| Stability (Freeze-thaw, Short-term, Long-term) | Stable |

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of L-Hydroxyproline in various biological matrices. This application note offers a detailed protocol and foundational information to aid researchers in implementing this method for their studies in drug development, clinical research, and other scientific investigations where collagen metabolism and its related signaling pathways are of interest. Proper method validation is crucial before applying this protocol to routine sample analysis.

References

- 1. Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of hydroxyproline in plasma and tissue using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of hydroxyproline in collagen with three different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioanalytical Method for the Determination of Hydroxyproline in Mouse Kidney by High-Performance Liquid Chromatography with Tandem Mass Spectrometric Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Collagen Turnover by Stable Isotope Labeling and GC-MS Analysis of L-Hydroxyproline-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagen is the most abundant protein in the extracellular matrix, providing structural integrity to tissues. The dynamic balance between collagen synthesis and degradation, known as collagen turnover, is crucial for tissue maintenance, repair, and remodeling. Dysregulation of this process is a hallmark of numerous pathologies, including fibrosis, osteoporosis, and cardiovascular disease. Measuring the rate of collagen turnover provides invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.

This application note details a robust and sensitive method for quantifying collagen turnover through the use of stable isotope labeling coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is centered on the in vivo administration of a stable isotope-labeled precursor, such as deuterated L-proline, which is incorporated into newly synthesized collagen. Subsequent post-translational modification converts the labeled proline into labeled 4-hydroxyproline, a unique and abundant amino acid in collagen. By measuring the isotopic enrichment of hydroxyproline (B1673980) in tissue hydrolysates, the fractional synthesis rate (FSR) of collagen can be determined. L-Hydroxyproline-d3 is employed as an ideal internal standard for the accurate and precise quantification of total hydroxyproline content.

Principle of the Method

The methodology is based on the precursor-product principle for measuring protein synthesis.

-

In Vivo Labeling: A stable isotope-labeled precursor (e.g., L-Proline-d9) is administered to the biological system (cell culture or animal model). This labeled proline enters the free amino acid pool and is utilized by cells for protein synthesis.

-

Incorporation & Hydroxylation: During the synthesis of new procollagen (B1174764) alpha-chains, the labeled proline is incorporated. Subsequently, specific proline residues are post-translationally hydroxylated by prolyl hydroxylase to form labeled 4-hydroxyproline.

-

Tissue Hydrolysis: After the labeling period, tissue samples are harvested, and the proteins are hydrolyzed using strong acid to break down collagen into its constituent amino acids.

-

Internal Standard Spiking: A known amount of this compound is added to each sample. This internal standard corrects for variations in sample loss during preparation and derivatization, as well as for instrumental variability.

-

Derivatization: The amino acids are chemically modified (derivatized) to increase their volatility, a prerequisite for GC analysis.

-